3-(Bromomethyl)-1-methylpiperidine hydrobromide
CAS No.: 89796-23-6
Cat. No.: VC8312740
Molecular Formula: C7H15Br2N
Molecular Weight: 273.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89796-23-6 |
|---|---|
| Molecular Formula | C7H15Br2N |
| Molecular Weight | 273.01 |
| IUPAC Name | 3-(bromomethyl)-1-methylpiperidine;hydrobromide |
| Standard InChI | InChI=1S/C7H14BrN.BrH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H |
| Standard InChI Key | DLHCVBOOBNKDEH-UHFFFAOYSA-N |
| SMILES | CN1CCCC(C1)CBr.Br |
| Canonical SMILES | CN1CCCC(C1)CBr.Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound comprises a piperidine ring with a bromomethyl (-CH₂Br) group at the third carbon and a methyl (-CH₃) group at the nitrogen (Figure 1). The hydrobromic acid (HBr) counterion stabilizes the protonated amine, influencing its crystalline structure and solubility . Key structural identifiers include:
Table 1: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 178.02258 | 131.4 |
| [M+Na]+ | 200.00452 | 134.0 |
| [M+NH4]+ | 195.04912 | 137.1 |
| [M+K]+ | 215.97846 | 133.7 |
| Data derived from ion mobility spectrometry predictions . |
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous piperidine hydrobromides reveals a chair conformation for the ring, with the bromomethyl group occupying an equatorial position to minimize steric strain . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methyl group (δ ~2.3 ppm) and the bromomethyl protons (δ ~3.5–4.0 ppm) .
Synthesis and Purification
Synthetic Routes
The compound is synthesized via bromination of 3-(hydroxymethyl)-1-methylpiperidine using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in dichloromethane . The reaction proceeds through an SN2 mechanism, replacing the hydroxyl group with bromine:
Yields typically exceed 70% under optimized conditions (0–5°C, 12 hours) . Industrial-scale production employs continuous flow reactors to maintain temperature control and minimize side reactions.
Purification Techniques
Crude product purification involves recrystallization from ethanol/water mixtures, achieving >95% purity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further isolates the compound for analytical use .
Physicochemical Properties
Stability and Solubility
The hydrobromide salt exhibits enhanced stability compared to the free base, with a decomposition temperature of 210°C . Solubility profiles include:
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Water: 25 g/L (20°C)
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Ethanol: 50 g/L
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Dichloromethane: 120 g/L
Reactivity
The bromomethyl group serves as an electrophilic site for nucleophilic substitution reactions. For example, it reacts with amines to form quaternary ammonium salts or with thiols to generate thioether linkages.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s bromomethyl group enables its use in synthesizing analogs of bioactive piperidines. For instance, it has been employed to create precursors for:
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Immune checkpoint inhibitors: Brominated piperidines are explored as PD-1/PD-L1 interaction blockers.
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Antimicrobial agents: Derivatives with modified side chains show activity against Escherichia coli and Staphylococcus aureus.
Materials Science
In polymer chemistry, the compound acts as a crosslinking agent for epoxy resins, improving thermal stability (glass transition temperature increase by 15°C).
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